

Pharmacokinetics of Ioversol in Small Animal Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ioversol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of **Ioversol**, a non-ionic, low-osmolar iodinated contrast agent, in commonly used small animal models. The information presented herein is intended to assist researchers and drug development professionals in designing and interpreting preclinical imaging and safety studies.

Executive Summary

Ioversol is a widely used contrast agent for various radiological procedures. Understanding its behavior in preclinical animal models is crucial for the non-clinical assessment of its safety and efficacy. This document summarizes the available pharmacokinetic data for **Ioversol** in rats, dogs, rabbits, and mice, details relevant experimental methodologies, and provides visual representations of key processes. The data consistently demonstrates that **Ioversol** is rapidly distributed into the extracellular fluid, is not significantly metabolized, and is primarily and rapidly excreted unchanged by the kidneys.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **Ioversol** in various small animal models. It is important to note that comprehensive, directly comparable pharmacokinetic data for all parameters across all species is not readily available in the public domain. The presented data has been compiled from various sources, and experimental conditions may vary.

Table 1: **loversol** Pharmacokinetic Parameters in Rats

Parameter	Value	Animal Model	Dosage	Route of Administration	Source
Excretion (Urine)	73-90% within 2 hours	Sprague-Dawley Rats	0.2 and 1.0 g l/kg	Intravenous	[1]
Excretion (Urine & Feces)	91-99% within 24 hours	Sprague-Dawley Rats	0.2 and 1.0 g l/kg	Intravenous	[1]
Tissue Retention	~1% of dose at 24 hours	Sprague-Dawley Rats	0.2 and 1.0 g l/kg	Intravenous	[1]
Intravenous LD50	15 g l/kg	Rats	Not Specified	Intravenous	[2]
Cmax	Data Not Available	-	-	-	-
Tmax	Data Not Available	-	-	-	-
AUC	Data Not Available	-	-	-	-
Half-life (t _{1/2})	Data Not Available	-	-	-	-
Clearance (CL)	Data Not Available	-	-	-	-
Volume of Distribution (Vd)	Data Not Available	-	-	-	-

Table 2: **loversol** Pharmacokinetic Parameters in Dogs

Parameter	Value	Animal Model	Dosage	Route of Administration	Source
Distribution Half-life ($t_{1/2\alpha}$)	1 - 4 minutes	Beagle Dogs	Not Specified	Intravenous	[1]
Elimination Half-life ($t_{1/2\beta}$)	40 - 55 minutes	Beagle Dogs	Not Specified	Intravenous	
Excretion (Urine)	86-88% within 48 hours	Beagle Dogs	Not Specified	Intravenous	
Excretion (Fecal)	3-9% within 48 hours	Beagle Dogs	Not Specified	Intravenous	
Metabolism	Excreted in unchanged form	Beagle Dogs	Not Specified	Intravenous	
Volume of Distribution (V_d)	25-27% of body weight	Dogs	Not Specified	Intravenous	
C _{max}	Data Not Available	-	-	-	-
T _{max}	Data Not Available	-	-	-	-
AUC	Data Not Available	-	-	-	-
Clearance (CL)	Data Not Available	-	-	-	-

Table 3: **loversol** Pharmacokinetic Parameters in Rabbits

Parameter	Value	Animal Model	Dosage	Route of Administration	Source
Intravenous LD50	≥25 g l/kg	Rabbits	Not Specified	Intravenous	
Cmax	Data Not Available	-	-	-	-
Tmax	Data Not Available	-	-	-	-
AUC	Data Not Available	-	-	-	-
Half-life (t _{1/2})	Data Not Available	-	-	-	-
Clearance (CL)	Data Not Available	-	-	-	-
Volume of Distribution (Vd)	Data Not Available	-	-	-	-

Table 4: **loversol** Pharmacokinetic Parameters in Mice

Parameter	Value	Animal Model	Dosage	Route of Administration	Source
Intravenous LD50	17 g l/kg	Mice	Not Specified	Intravenous	
Cmax	Data Not Available	-	-	-	-
Tmax	Data Not Available	-	-	-	-
AUC	Data Not Available	-	-	-	-
Half-life ($t_{1/2}$)	Data Not Available	-	-	-	-
Clearance (CL)	Data Not Available	-	-	-	-
Volume of Distribution (Vd)	Data Not Available	-	-	-	-

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of **loversol** in small animal models are not consistently reported in publicly available literature. However, based on the available information and standard pharmacokinetic study designs, a general methodology can be outlined.

Animal Models

Studies have been conducted in Sprague-Dawley rats, Beagle dogs, and various strains of mice and rabbits. The choice of model depends on the specific research question. For general pharmacokinetic profiling, rats are a common choice due to their well-characterized physiology and handling feasibility.

Dosing and Administration

loversol is administered intravenously (IV), typically as a bolus injection. Doses in non-clinical studies have ranged from 0.2 g l/kg to 3.2 g l/kg. The formulation used is a sterile aqueous solution of **loversol**.

Sample Collection

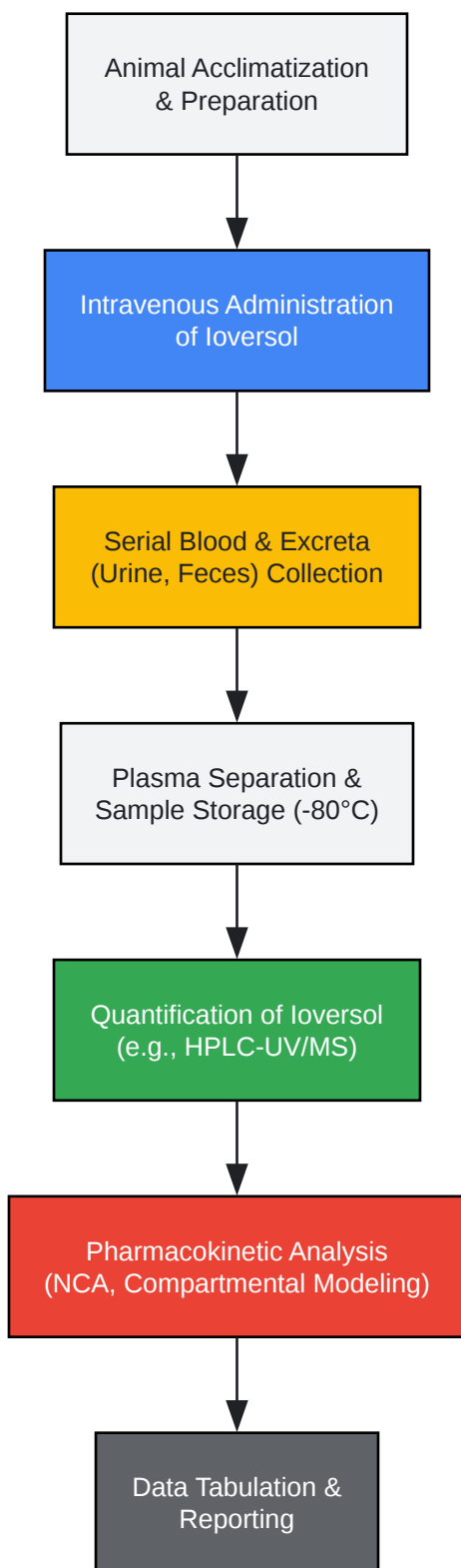
Blood samples are collected at multiple time points post-administration to characterize the plasma concentration-time profile. For rats and mice, blood is often collected via tail vein or saphenous vein bleeding for interim samples, with a terminal sample collected via cardiac puncture. Urine and feces are collected over specified intervals (e.g., 0-2, 2-8, 8-24 hours) using metabolic cages to determine the extent and route of excretion.

Bioanalytical Method

The concentration of **loversol** in biological matrices (plasma, urine) is typically determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is a common and robust method for the quantification of **loversol**. For biodistribution studies, radiolabeled **loversol** (e.g., with ^{125}I) can be used, with quantification performed via scintillation counting of tissue and fluid samples.

Visualizations

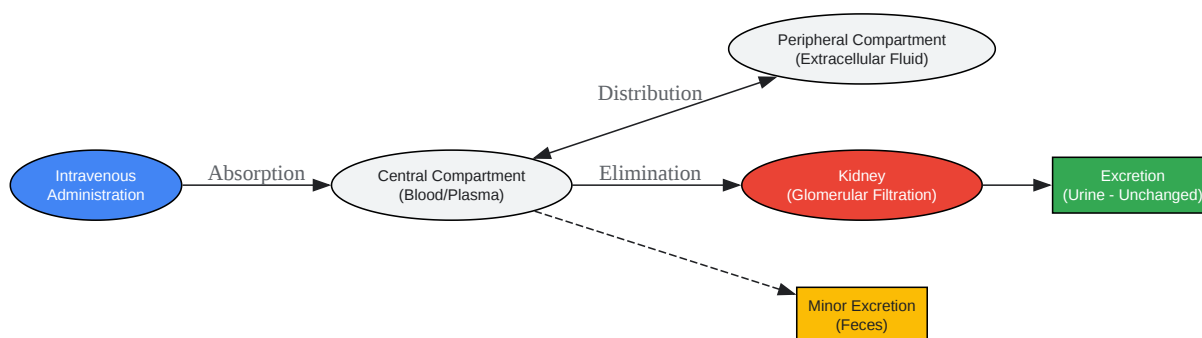
Experimental Workflow for a Typical Pharmacokinetic Study



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Caption: General experimental workflow for a pharmacokinetic study of **loversol** in small animal models.

Distribution and Excretion Pathway of **loversol**



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Caption: Primary distribution and excretion pathways of **loversol** following intravenous administration.

Discussion

The available data from studies in rats and dogs indicates that **loversol** exhibits a pharmacokinetic profile typical of a non-metabolized, hydrophilic compound. Following intravenous administration, it rapidly distributes from the central compartment (blood) into the peripheral compartment, which is consistent with the extracellular fluid space. This is a key characteristic for an effective extracellular contrast agent.

The elimination of **loversol** is predominantly renal, with the vast majority of the administered dose being excreted unchanged in the urine. The rapid urinary excretion, with a significant portion eliminated within the first two hours in rats, underscores its efficient clearance from the body. The elimination half-life in dogs is relatively short, on the order of 40-55 minutes, suggesting that the agent does not persist in the systemic circulation for an extended period. The minimal fecal excretion further confirms the primary role of the kidneys in its elimination.

The lack of significant metabolism is an important safety feature, as it reduces the potential for the formation of active or toxic metabolites. The high intravenous LD50 values in mice, rats, and rabbits (17 g/kg, 15 g/kg, and ≥ 25 g/kg, respectively) are indicative of a low order of acute toxicity.

Conclusion

In small animal models, **loversol** is characterized by rapid distribution into the extracellular space, a lack of significant metabolism, and prompt and nearly complete renal excretion of the unchanged drug. While comprehensive quantitative pharmacokinetic data is not uniformly available across all species, the existing information provides a solid foundation for its preclinical assessment. For future studies, it would be beneficial to conduct head-to-head pharmacokinetic comparisons in different small animal models under standardized conditions to allow for more direct data correlation and to further refine allometric scaling for human dose predictions.

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References

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